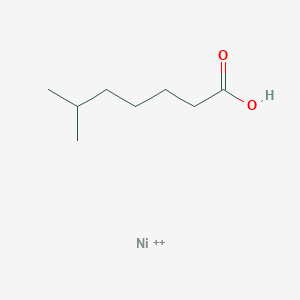

Nickel isooctanoate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

27637-46-3 |

|---|---|

Molekularformel |

C8H16NiO2+2 |

Molekulargewicht |

202.90 g/mol |

IUPAC-Name |

6-methylheptanoic acid;nickel(2+) |

InChI |

InChI=1S/C8H16O2.Ni/c1-7(2)5-3-4-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+2 |

InChI-Schlüssel |

OEJHMYWNMXTAJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCC(=O)O.[Ni+2] |

Herkunft des Produkts |

United States |

Coordination Chemistry and Structural Elucidation of Nickel Ii Isooctanoate Systems

Ligand Environment and Coordination Geometries in Nickel(II) Carboxylate Complexes

The coordination chemistry of Nickel(II) isooctanoate is primarily dictated by the interaction between the central Nickel(II) ion and the isooctanoate ligands. Nickel(II), a d⁸ transition metal ion, can adopt various coordination geometries, most commonly octahedral and square planar, although tetrahedral arrangements are also known. kyoto-u.ac.jp The isooctanoate ligand, a carboxylate, is generally considered a weak-field ligand, which influences the electronic configuration and geometry of the resulting complex.

Monodentate: One oxygen atom of the carboxylate group coordinates to the nickel center.

Bidentate Chelating: Both oxygen atoms of the same isooctanoate ligand bind to a single nickel atom, forming a stable four-membered ring.

Bidentate Bridging: The carboxylate group acts as a bridge between two different nickel centers, often leading to the formation of polynuclear or polymeric structures.

In the solid state and in non-coordinating solvents, nickel(II) carboxylates often form polymeric structures where the carboxylate groups bridge nickel centers. The specific geometry around the Ni(II) ion in these complexes is frequently a distorted octahedron. This arrangement can be completed by the coordination of solvent molecules, such as water, if present. For instance, X-ray diffraction studies on analogous Nickel(II) carboxylate complexes have revealed distorted octahedral coordination around the Nickel(II) ion, with the nickel atom being coordinated by carboxylate ligands and water molecules.

Spectroscopic Investigations for Ligand-Metal Interactions and Structural Features

Spectroscopic techniques are crucial for elucidating the coordination environment and structural details of Nickel(II) isooctanoate complexes.

Infrared Spectroscopic Analysis of Carboxylate Binding Modes

| Coordination Mode | Description | Typical Δν (cm⁻¹) Range |

| Ionic | No direct coordination; electrostatic interaction. | < 150 |

| Monodentate | One oxygen atom is coordinated to the metal center. | > 200 |

| Bidentate Chelating | Both oxygen atoms are coordinated to the same metal center. | < 110 |

| Bidentate Bridging | The carboxylate group bridges two metal centers. | 140 - 200 |

This table presents typical ranges for metal carboxylates and serves as a general guideline.

New bands appearing in the lower frequency region of the spectrum, typically between 400 and 450 cm⁻¹, can be assigned to the Ni-O stretching vibrations, confirming the coordination of the carboxylate oxygen to the nickel center. academicjournals.org

Electronic Absorption and Circular Dichroism Studies of Coordination Spheres

Electronic absorption (UV-Vis) spectroscopy provides valuable information about the d-d electronic transitions of the Ni(II) ion, which are characteristic of its coordination geometry. Octahedral Ni(II) complexes typically exhibit three spin-allowed transitions, although sometimes only two are observed within the standard spectral range. kyoto-u.ac.jpreddit.com The position and intensity of these absorption bands are indicative of the ligand field strength and the symmetry of the coordination sphere. For many Ni(II) complexes, intense bands at lower wavelengths are assigned to charge transfer transitions. academicjournals.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While isooctanoic acid itself is not chiral, if a chiral ligand is introduced into the coordination sphere of the Nickel(II) isooctanoate complex, or if the coordination of the isooctanoate ligands creates a chiral arrangement around the metal center, CD signals can be observed. The Cotton effects in the d-d transition region of the CD spectrum can provide information about the conformation of chelate rings and the absolute configuration around the metal center. rsc.org For instance, studies on other chiral Nickel(II) complexes have shown that the CD spectra in the d-d transition region can reflect the conformation of the sugar chelate or the absolute configuration of a coordinated nitrogen atom. rsc.org

Theoretical and Computational Chemistry of Nickel(II) Isooctanoate Coordination

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and bonding in transition metal complexes like Nickel(II) isooctanoate.

Density Functional Theory (DFT) for Electronic Structure and Bonding

DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic properties. For Nickel(II) complexes, DFT can be used to model the geometry of different isomers and to calculate their relative stabilities. universepg.comrsc.org These calculations can provide detailed information about the nature of the frontier molecular orbitals (HOMO and LUMO) and the bonding interactions between the nickel ion and the isooctanoate ligands.

For instance, DFT studies on related Ni(II) systems have been used to examine electronic structures and to support the interpretation of experimental data. rsc.orgsemanticscholar.org Such calculations can also be employed to predict vibrational frequencies, which can then be compared with experimental IR spectra to aid in the assignment of vibrational modes. The results from DFT studies can be compared with X-ray diffraction data to validate the computational model. rsc.org

Molecular Dynamics Simulations of Complex Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and materials at the atomic level. For complex systems like Nickel(II) isooctanoate, MD simulations can provide insights into phenomena that are difficult to observe experimentally, such as the dynamics of ligand exchange, the aggregation of complexes in solution, and conformational changes.

The application of MD simulations to Nickel(II) isooctanoate first requires the development of an accurate force field. A force field is a set of parameters that describes the potential energy of the system as a function of the positions of its atoms. For metal-organic systems, this parameterization can be challenging, as it must accurately capture the nature of the metal-ligand bonds, as well as the non-bonded interactions. Reactive force fields, such as ReaxFF, have been used to study the interaction of water with nickel surfaces, which can provide a starting point for developing force fields for more complex systems. researchgate.net

Once a suitable force field is established, MD simulations can be performed to model the behavior of Nickel(II) isooctanoate in various environments, such as in a nonpolar organic solvent. The simulation would track the positions and velocities of all atoms in the system over time, governed by the principles of classical mechanics.

Key aspects of the complex behavior of Nickel(II) isooctanoate that could be investigated using MD simulations include:

Coordination Dynamics: Simulations can reveal the stability of different coordination modes of the isooctanoate ligand (monodentate, bidentate, bridging) and the timescale of transitions between them. This is crucial for understanding the flexibility and reactivity of the complex.

Ligand Exchange: The mechanism and rate of exchange of isooctanoate ligands with other ligands in the solution (e.g., solvent molecules) can be studied. This is fundamental to understanding the catalytic activity and reaction pathways involving the nickel complex.

Aggregation and Cluster Formation: In solution, individual Nickel(II) isooctanoate complexes may aggregate to form larger clusters. MD simulations can elucidate the driving forces for this aggregation and predict the size and structure of the resulting aggregates. This is particularly relevant for understanding the properties of the compound in industrial applications where concentration-dependent behavior is important.

A hypothetical MD simulation to study the aggregation of Nickel(II) isooctanoate in a hydrocarbon solvent would involve the following components and would aim to investigate the listed properties:

| Simulation Component/Parameter | Description | Example Specification |

|---|---|---|

| Force Field | Set of parameters defining interatomic potentials. | A custom-parameterized classical force field (e.g., based on AMBER or CHARMM) with parameters for Ni-O interactions derived from quantum mechanical calculations. |

| System Setup | Initial configuration of the simulation box. | Multiple Nickel(II) isooctanoate molecules randomly placed in a box of hexane (B92381) solvent molecules. |

| Ensemble | Statistical mechanical ensemble defining the thermodynamic state. | NPT (constant number of particles, pressure, and temperature) to mimic laboratory conditions. |

| Temperature | System temperature. | 300 K |

| Pressure | System pressure. | 1 atm |

| Simulation Time | Total duration of the simulation. | 100 nanoseconds |

| Investigated Dynamic Properties | ||

| Radial Distribution Functions | Probability of finding an atom at a certain distance from another. | Calculate Ni-Ni RDF to characterize the formation and structure of aggregates. |

| Coordination Number Analysis | Average number of ligands coordinated to the metal center over time. | Monitor the coordination number of Ni to observe ligand exchange events. |

| Cluster Analysis | Identification and characterization of molecular aggregates. | Track the number and size of Nickel(II) isooctanoate clusters as a function of time. |

| Ligand Conformational Analysis | Study of the different shapes the isooctyl chains can adopt. | Analyze dihedral angle distributions of the isooctyl chains to identify preferred conformations. |

Catalytic Applications of Nickel Ii Isooctanoate and Analogous Nickel Ii Carboxylate Catalysts

Homogeneous Catalysis Mediated by Nickel(II) Carboxylate Systems

Nickel(II) carboxylates, including nickel(II) isooctanoate, are versatile and effective catalysts in a variety of homogeneous organic reactions. These compounds, characterized by a central nickel atom bonded to carboxylate ligands, are particularly significant in industrial processes due to their solubility in organic solvents and their catalytic activity in reactions like polymerization and hydrogenation. ontosight.aifcad.com The branched structure of the isooctanoate ligand can enhance the catalyst's dispersion in non-polar media, which is advantageous for certain catalytic applications. The nature of the carboxylate ligand, such as its chain length and branching, influences the physical properties and catalytic performance of the nickel complex. Nickel(II) carboxylate systems often serve as precursors to the active catalytic species, which can be generated in situ through reaction with co-catalysts or activators.

Polymerization Reactions

Nickel(II) carboxylate-based systems are widely employed as catalysts for the polymerization of various monomers. ontosight.ai These catalysts are integral to the synthesis of polymers with specific microstructures and properties. The catalytic activity and selectivity are often tuned by modifying the ligand environment around the nickel center or by using specific co-catalysts.

The polymerization of alkenes using nickel-based catalysts can proceed through different mechanistic pathways, largely influenced by the ligand system and the nature of the electrophiles involved. nih.gov Nickel catalysts exhibit distinct properties from other Group 10 metals, such as a tendency to participate in single-electron pathways and a slower rate of β-hydride elimination, which allows for further functionalization of the growing polymer chain. nih.gov

Two general mechanisms are often proposed for nickel-catalyzed alkene functionalization:

Two-Electron Pathway: This classic mechanism involves the oxidative addition of an electrophile to a Ni(0) species, forming a Ni(II) intermediate. This is followed by migratory insertion of the alkene into the nickel-carbon bond. Subsequent reductive elimination yields the product and regenerates the active catalyst. In some cases, a Ni(I)/Ni(III) catalytic cycle is operative. nih.gov

Radical Pathway: Nickel catalysts can activate Csp³ electrophiles via halide abstraction to generate organic radicals. These radicals then add to the alkene. The resulting alkyl radical can be trapped by a nickel complex to form a Ni-alkyl intermediate, which can then undergo further reactions. nih.gov

Kinetic studies provide insight into the rate-determining steps of these polymerization reactions. For instance, in certain cross-electrophile coupling reactions, the reduction of the nickel catalyst has been identified as the turnover-limiting step. nih.gov The reaction kinetics can be complex, with rates depending on the concentrations of the catalyst, monomer, and any co-catalysts or activators. For the copolymerization of ethylene (B1197577) and methyl acrylate (B77674) using N-bridged phosphine-carbonyl Ni catalysts, the catalytic activity is influenced by the chelate ring size, as shown in the table below.

| Catalyst (Ligand) | Chelate Ring Size | Activity (kg·mol⁻¹·h⁻¹) |

| 1a (N-bridged phosphine-carbonyl) | 6-membered | 1.8 |

| 1b (N-bridged phosphine-carbonyl) | 7-membered | 1.2 |

| 1c (N-bridged phosphine-carbonyl) | 5-membered | 0.8 |

Data sourced from a study on N-bridged phosphine-carbonyl Ni catalysts for ethylene/methyl acrylate copolymerization. nih.gov

Nickel-based catalysts, often Ziegler-Natta type systems, are highly effective for the stereospecific polymerization of conjugated dienes like 1,3-butadiene. google.commdpi.com Nickel(II) isooctanoate can be a component of such catalyst systems. google.com The composition of the catalyst system is crucial in determining the microstructure of the resulting polybutadiene (B167195) (e.g., cis-1,4, trans-1,4, or 1,2-vinyl content).

A typical multi-component catalyst system for cis-1,4 polymerization of butadiene includes:

A nickel-containing compound, such as a nickel carboxylate (e.g., Nickel(II) isooctanoate). google.com

An alkylating agent, like triethylaluminum (B1256330) (Al(C₂H₅)₃). google.com

A fluorine-containing compound, such as boron trifluoride etherate (BF₃O(C₂H₅)₂). google.com

The polymerization mechanism is believed to involve the formation of an active π-allyl nickel species, which is the site of monomer insertion. The stereoselectivity of the polymerization (cis vs. trans) is influenced by the coordination mode of the butadiene monomer (η⁴-cis vs. η⁴-trans) and the structure of the ligands around the nickel center. umons.ac.be The addition of co-catalysts or chain transfer agents can alter the stereoselectivity; for example, adding certain agents to a π-allyl Nickel(II) trifluoroacetate (B77799) system was found to increase the proportion of 1,4-trans units. umons.ac.be

A significant area of research involves the copolymerization of non-polar olefins like ethylene with polar vinyl monomers using nickel catalysts. nih.govmdpi.com This is challenging because the polar functional groups can deactivate traditional Ziegler-Natta catalysts. Late-transition metal catalysts, particularly those based on nickel, are more tolerant to polar functionalities.

Key strategies to achieve efficient copolymerization include:

Ligand Design: The development of specialized ligands is crucial. For example, phosphine-sulfonate, α-diimine, and phosphine-phenolate ligands have been used to create nickel catalysts capable of incorporating polar monomers. mdpi.com

Catalyst Modification: Strategies such as creating N-bridged phosphine-carbonyl Ni catalysts have been employed to prevent catalyst deactivation and side reactions like oligomerization. nih.gov

Heterogenization: Supporting homogeneous nickel catalysts on solid materials like silica (B1680970) or magnesium oxide can enhance catalytic activity and produce copolymers with very high molecular weights. nih.gov

The performance of these catalyst systems is evaluated based on catalytic activity, the incorporation rate of the polar comonomer, and the molecular weight of the resulting copolymer.

| Catalyst System | Comonomer | Activity (kg·mol⁻¹·h⁻¹) | Comonomer Incorporation (%) | Molecular Weight (Mn, kg/mol ) |

| 7a (2-methylallyl-based Ni complex) | Methyl Acrylate | 2.0–17.5 | 2.2–7.0 | 4.2–10.1 |

| 10a-Na (Homogeneous phosphine-phenolate Ni) | Methyl Acrylate | - | - | 19 |

| 10a-Na-MgO (Supported phosphine-phenolate Ni) | Methyl Acrylate | 260 | - | 101 |

Data comparing homogeneous and supported nickel catalysts for ethylene/methyl acrylate copolymerization. nih.gov

Hydrogenation Processes

Nickel(II) isooctanoate and related nickel carboxylates are used as catalysts or catalyst precursors for hydrogenation reactions. google.com These catalysts are often employed for the hydrogenation of unsaturated compounds. The branched isooctanoate ligand can improve the catalyst's performance compared to linear analogs like nickel stearate, particularly in non-polar solvents, by enhancing dispersion and reducing steric hindrance.

The mechanism of hydrogenation catalyzed by nickel complexes is a subject of detailed investigation, often involving a combination of kinetic studies, spectroscopic analysis, and computational modeling. osti.govresearchgate.netuit.no While the specifics can vary depending on the catalyst system and substrate, a general framework involves the activation of hydrogen by the nickel center.

In many homogeneous systems, the catalytic cycle is proposed to involve:

Activation of the Pre-catalyst: The initial Ni(II) carboxylate is often reduced in situ to a lower oxidation state, typically Ni(0) or Ni(I), which is the active form of the catalyst.

Hydrogen Activation: The active nickel species reacts with molecular hydrogen (H₂). This can occur via oxidative addition, where H₂ adds to the metal center to form a nickel dihydride species, or through other pathways.

Substrate Coordination: The unsaturated substrate coordinates to the nickel center.

Hydrogen Transfer: The hydrogen atoms are transferred from the nickel to the substrate in a stepwise or concerted manner, leading to the saturated product.

Product Release and Catalyst Regeneration: The hydrogenated product dissociates from the nickel center, regenerating the active catalyst for the next cycle.

Studies on nickel-based metal-organic frameworks (MOFs) have provided insights into heterogeneous-like catalysis where the fundamental steps may be similar. osti.govresearchgate.net For example, investigations into gas-phase hydrogenation within a bimetallic MOF suggest a cooperative mechanism where H₂ is dissociated at a metal site, and the organic linker participates by stabilizing active sites through protonation/deprotonation. osti.govresearchgate.net In cobalt-catalyzed asymmetric hydrogenation, which shares mechanistic principles with nickel systems, kinetic and spectroscopic studies have identified a metal-enamide complex as the catalyst resting state, with the irreversible addition of H₂ being the rate- and selectivity-determining step. uit.no

Kinetic Modeling of Substrate Conversion and Rate Determination

Kinetic modeling is a crucial tool for understanding and optimizing reactions catalyzed by nickel(II) carboxylates. By examining the influence of various parameters on the reaction rate, detailed mechanistic insights can be gained.

In the nickel-catalyzed esterification of amides, kinetic modeling has been instrumental in overcoming the challenge of high catalyst loadings. nih.gov A kinetic model for the conversion of amides to esters revealed that temperature, concentration, and catalyst loading significantly impact the reaction rate. nih.gov In silico simulations, based on this model, enabled the prediction of optimal conditions, leading to a significant reduction in the required catalyst amount—from 10-20 mol% to as low as 0.4 mol% Ni for certain substrates. nih.gov This demonstrates the power of kinetic modeling in making catalytic processes more efficient and economical. nih.gov

A study on the nickel(II)-catalyzed alcoholysis of 8-aminoquinoline (B160924) amides showed that the reaction rate decelerates over time. clockss.org Kinetic experiments suggested that the nickel(II) catalyst exists in an oligomeric resting state. clockss.org As the reaction progresses, the liberated 8-aminoquinoline can coordinate to the nickel center, thereby inhibiting its catalytic activity. clockss.org The initial reaction rate showed minimal dependence on the starting amide concentration, indicating that the catalyst is saturated with the substrate at the beginning of the reaction. clockss.org

In the context of dual photocatalysis and nickel-catalyzed carboxylate O-arylation, kinetic studies have been essential in elucidating the role of each catalytic component. nih.govnih.gov A comprehensive kinetic analysis of a model O-arylation reaction, comparing a homogeneous iridium-based photocatalyst with a heterogeneous graphitic carbon nitride photocatalyst, revealed different kinetic profiles. nih.govnih.gov With the iridium photocatalyst, the data supported a turnover-limiting reductive elimination step. nih.govnih.gov Conversely, the reaction with the heterogeneous photocatalyst showed a rate dependence on the aryl halide, suggesting that oxidative addition is involved in the rate-determining step. nih.govnih.gov This highlights how kinetic analysis can unravel the intricate interplay between different catalytic cycles.

Furthermore, microkinetic models have been developed for complex industrial processes like CO and CO2 methanation over nickel-based catalysts. acs.org These models, comprising numerous elementary reaction steps and surface species, can predict catalyst performance over a wide range of operating conditions and are crucial for reactor design and optimization. acs.orgkit.edu

Table 1: Impact of Reaction Variables on Nickel-Catalyzed Esterification of Amides nih.gov

| Variable Changed | Observation | Kinetic Relevance |

| Temperature | Marked impact on reaction rate | Kinetically Relevant |

| Concentration | Marked impact on reaction rate | Kinetically Relevant |

| Catalyst Loading | Marked impact on reaction rate | Kinetically Relevant |

| Alcohol Stoichiometry | No significant impact on rate | Kinetically Irrelevant |

This table summarizes the findings from a kinetic study on the nickel-catalyzed esterification of amides, indicating which variables have a significant effect on the reaction rate. nih.gov

Cross-Coupling Reactions and Radical Mechanisms

Nickel(II) isooctanoate and its carboxylate analogs are extensively used in cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through complex mechanisms involving radical intermediates.

Nickel catalysts are adept at facilitating reactions involving radical species due to the accessibility of various oxidation states. nih.govnih.gov These radical pathways offer reactivity that is often complementary to traditional two-electron processes. nih.gov For instance, in cross-electrophile coupling reactions, a proposed mechanism involves the generation of a carbon-centered radical by a nickel(I) species, followed by its capture by a nickel(II) complex. nih.govnih.gov This forms a high-valent nickel(III) intermediate that then undergoes reductive elimination to furnish the cross-coupled product. nih.gov

The cycloaddition of aziridines with isocyanates to form iminooxazolidine derivatives is another example of a nickel-catalyzed cross-coupling reaction. organic-chemistry.orgnih.gov Studies have shown that NiI2 is a particularly effective catalyst for this transformation. organic-chemistry.orgnih.gov The proposed mechanism suggests that the nickel catalyst acts as a Lewis acid, facilitating the opening of the aziridine (B145994) ring, which is a key step in the cycloaddition process. organic-chemistry.org

Furthermore, nickel catalysts have been successfully employed for the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This reaction proceeds through the activation of a strong aromatic carbon-fluorine bond under mild conditions. beilstein-journals.org The proposed mechanism involves the formation of a nickelacyclopropane intermediate, which then undergoes β-fluorine elimination. beilstein-journals.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many nickel-catalyzed cross-coupling reactions. researchgate.net The relative ease with which nickel can shuttle between different oxidation states makes these processes accessible. nih.gov

In a typical Ni(0)/Ni(II) catalytic cycle, the reaction is initiated by the oxidative addition of an organic halide to a Ni(0) complex, forming a Ni(II) intermediate. nih.gov After a subsequent step, such as transmetalation, the cycle is closed by reductive elimination from the Ni(II) species, which regenerates the Ni(0) catalyst and forms the desired product. researchgate.net

However, nickel catalysis is not limited to the Ni(0)/Ni(II) manifold. Cycles involving Ni(I) and Ni(III) are also prevalent. chemrxiv.orgnih.gov For example, in some carboxylate O-arylation reactions, a Ni(I) species can undergo oxidative addition with an aryl halide to form a Ni(III) intermediate. rsc.org Reductive elimination from this Ni(III) complex then yields the product and regenerates a Ni(I) species. rsc.org The activation energy for this reductive elimination step can be the highest barrier in the catalytic cycle. rsc.org

The nature of the reactants and the reaction conditions can dictate which pathway is operative. For instance, in the dual photo/nickel-catalyzed O-arylation of carboxylic acids, kinetic evidence suggests that the rate-determining step can be either reductive elimination or oxidative addition, depending on the photocatalyst used. nih.govnih.govacs.org This indicates that the photocatalyst is not merely a spectator but is actively involved in the key steps of the nickel catalytic cycle. nih.govnih.govacs.org

Role of Nickel Oxidation States (Ni(0)/Ni(I)/Ni(II)/Ni(III)) in Catalytic Cycles

The versatility of nickel catalysis is largely due to the accessibility of multiple oxidation states, namely Ni(0), Ni(I), Ni(II), and Ni(III). nih.gov The ability of the nickel center to exist in these different states allows for a variety of catalytic cycles, including those that proceed via one-electron (radical) or two-electron (polar) pathways. nih.govnih.gov

Ni(0)/Ni(II) Cycle: This is a common catalytic cycle in cross-coupling reactions. It typically involves the oxidative addition of a substrate to a Ni(0) species to form a Ni(II) intermediate, followed by reductive elimination to yield the product and regenerate Ni(0). nih.gov

Ni(I)/Ni(III) Cycle: This cycle is often invoked in reactions that proceed through radical intermediates. chemrxiv.orgnih.gov A Ni(I) species can activate a substrate through oxidative addition to form a Ni(III) complex. rsc.org Subsequent reductive elimination from the Ni(III) center completes the cycle. rsc.org The Ni(I)/Ni(III) pathway can also operate through two-electron processes, offering a complementary mechanism to single-electron transfer (SET) pathways. chemrxiv.org

Hybrid Cycles: More complex cycles that involve multiple oxidation states are also known. For instance, a Ni(II) precatalyst can be reduced to Ni(0), which then initiates a catalytic cycle. acs.org Comproportionation between Ni(0) and Ni(II) can generate Ni(I) species, which can then enter a Ni(I)/Ni(III) cycle. researchgate.net

The specific catalytic cycle that is operative depends on several factors, including the nature of the substrate, the ligands, and the reaction conditions. researchgate.net For example, in the O-arylation of carboxylates, a self-sustained Ni(I)/Ni(III) catalytic cycle has been proposed. chemrxiv.org In some cross-electrophile couplings, a sequential reduction mechanism starting from Ni(I) to generate radicals, which are then captured by Ni(II), has been characterized. nih.govnih.gov The formation of the resulting high-valent Ni(III) species facilitates the final reductive elimination step. nih.govnih.gov

Table 2: Common Nickel Oxidation States and Their Roles in Catalysis nih.govnih.govnih.govchemrxiv.orgnih.govrsc.orgchemrxiv.orgresearchgate.net

| Oxidation State | Key Elementary Steps | Common Catalytic Cycles |

| Ni(0) | Oxidative Addition | Ni(0)/Ni(II) |

| Ni(I) | Oxidative Addition, Radical Generation | Ni(I)/Ni(III) |

| Ni(II) | Radical Capture, Precatalyst | Ni(0)/Ni(II), Ni(I)/Ni(III) |

| Ni(III) | Reductive Elimination | Ni(I)/Ni(III) |

This table outlines the primary roles of different nickel oxidation states in the elementary steps of common catalytic cycles.

Ligand Effects on Catalytic Selectivity and Reactivity

Ligands play a crucial role in modulating the reactivity and selectivity of nickel catalysts. The electronic and steric properties of the ligand can influence the stability of different oxidation states, the rates of elementary steps like oxidative addition and reductive elimination, and the ultimate outcome of the reaction.

In nickel-catalyzed cross-coupling reactions, the choice of ligand can determine whether the reaction proceeds through a one-electron or a two-electron pathway. nih.gov For example, phosphine-ligated nickel catalysts tend to favor closed-shell, two-electron oxidative addition. nih.gov In contrast, nitrogen-ligated nickel catalysts often promote one-electron pathways that initiate with halogen atom transfer. nih.gov

The steric bulk of the ligand can also have a profound impact. In the nickel-catalyzed double decarboxylative cross-coupling of aliphatic carboxylic acids, the use of a bulky trispyrazolylborate ligand was found to be crucial for achieving high yields and diastereoselectivity. princeton.edu This suggests that the ligand is directly involved in the carbon-carbon bond-forming step. princeton.edu

Furthermore, ligands can influence the resting state of the catalyst and prevent deactivation pathways. In some cross-coupling reactions, the addition of a bipyridine ligand was found to suppress side reactions like aryl exchange, leading to cleaner product formation. nih.gov In the context of Ni(II) isooctanoate, the branched nature of the isooctanoate ligand itself enhances solubility in non-polar solvents and can influence catalyst-substrate interactions.

Heterogeneous Catalysis and Precursor Roles

Beyond their use in homogeneous catalysis, nickel(II) isooctanoate and similar carboxylates are valuable precursors for the preparation of heterogeneous catalysts. In this role, the organic carboxylate is thermally decomposed to generate nickel metal or nickel oxide nanoparticles, which are the active catalytic species, often dispersed on a solid support.

The choice of the carboxylate precursor can influence the properties of the final heterogeneous catalyst. For instance, branched carboxylates like isooctanoate and 2-ethylhexanoate (B8288628) decompose at lower temperatures compared to their linear counterparts. This can be advantageous for creating catalysts under milder conditions. The decomposition of these precursors can lead to the formation of catalytically active materials for various applications.

Preparation of Supported Nickel Catalysts using Isooctanoate or Similar Precursors

Supported nickel catalysts are widely used in industrial processes. The preparation of these catalysts often involves the impregnation of a high-surface-area support material with a solution of a nickel salt, followed by drying, calcination, and reduction steps. Nickel(II) isooctanoate and other carboxylates are effective precursors for this purpose.

The metal-organic decomposition (MOD) method utilizing nickel(II) isooctanoate has been employed to grow thin films of materials like rare-earth nickelates (RENiO3). ustb.edu.cnustb.edu.cn The long, branched structure of the isooctanoate precursor is beneficial as it cross-links within the nonpolar solvent and has a relatively low decomposition temperature. ustb.edu.cnustb.edu.cn This leads to a more homogeneous mixing of the metal precursors and enhances their reactivity during the subsequent high-pressure annealing step to form the desired perovskite phase. ustb.edu.cnustb.edu.cn

In the synthesis of supported catalysts for reactions like methane (B114726) steam reforming, the method of preparation and the choice of precursor are critical. While nickel nitrate (B79036) is a common precursor, nickel carboxylates offer an alternative. The preparation typically involves dissolving the nickel precursor and impregnating it onto a support like alumina (B75360) (Al2O3) or silica (SiO2). mdpi.comresearchgate.net Subsequent calcination at high temperatures (e.g., 400-800°C) decomposes the organic ligand and converts the nickel salt to nickel oxide. google.com A final reduction step, usually with hydrogen at elevated temperatures (e.g., 300-700°C), reduces the nickel oxide to metallic nickel nanoparticles, which are the active sites for catalysis. google.com The calcination temperature itself can be a critical parameter, affecting the interaction between the nickel species and the support, which in turn influences the final catalyst's activity and stability. mdpi.com

The use of different carboxylate precursors, such as fumarates or gluconates, has also been explored for creating mixed metal-manganese oxide catalysts. researchgate.net The pyrolytic decomposition of these precursors can yield the reduced metal catalyst in a single step, which can be advantageous over methods requiring separate oxidative pre-treatment. researchgate.net

Reaction Mechanisms at Solid-Liquid Interfaces in Heterogeneous Systems

In heterogeneous catalysis, nickel(II) isooctanoate and analogous nickel(II) carboxylates typically serve as precursors to the active catalytic species or as modifiers for supported catalysts. The reaction mechanisms at the solid-liquid interface are complex and depend on the specific reaction, support material, and reaction conditions. A common application is in hydrogenation reactions.

When utilized in heterogeneous hydrogenation, the nickel(II) carboxylate is often reduced in situ to form metallic nickel nanoparticles, which are the primary catalytic sites. The long alkyl chains of the isooctanoate ligand can act as stabilizing agents during the synthesis of these nanoparticles, preventing agglomeration and leading to a high dispersion of active sites on a support material.

The generally accepted mechanism for alkene hydrogenation on a solid nickel catalyst surface, such as one prepared from a nickel(II) isooctanoate precursor, involves a series of steps at the solid-liquid interface wikipedia.orglibretexts.org:

Adsorption of Reactants : Both the unsaturated substrate (e.g., an alkene) from the liquid phase and molecular hydrogen (H₂) are adsorbed onto the surface of the nickel catalyst. The π-electrons of the alkene's double bond interact with the d-orbitals of the surface nickel atoms, leading to chemisorption libretexts.org.

Dissociation of Hydrogen : The H-H bond in molecular hydrogen is cleaved on the catalytic surface to form adsorbed hydrogen atoms (nickel hydrides, Ni-H) wikipedia.orglibretexts.org.

Stepwise Hydrogenation : An adsorbed hydrogen atom is transferred to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate (an alkyl group) that remains bonded to the nickel surface wikipedia.orglibretexts.org.

Second Hydrogen Transfer and Desorption : A second adsorbed hydrogen atom is transferred to the other carbon atom of the original double bond. This completes the hydrogenation, and the resulting saturated molecule desorbs from the catalyst surface, freeing the active site for another catalytic cycle wikipedia.org.

The carboxylate ligand itself, in this case, isooctanoate, is typically not directly involved in the catalytic cycle of hydrogenation after the initial formation of the active nickel species. However, in reactions involving polar substrates like carboxylic acids, the support material and any residual ligand-derived species can play a bifunctional role. For instance, in the hydrogenation of carboxylic acids over supported ruthenium catalysts, hydroxyl groups on the support can interact with the carbonyl group of the substrate, polarizing it and facilitating the hydride attack from the metal center rsc.org. A similar synergistic effect could be envisioned for nickel-based systems where the support or surface modifiers influence the substrate's activation.

Electrocatalytic Applications and Reaction Pathways (e.g., Water Splitting)

Nickel(II) isooctanoate and other nickel(II) carboxylates are increasingly investigated as precursors for highly efficient electrocatalysts for water splitting, which consists of two half-reactions: the Oxygen Evolution Reaction (OER) at the anode and the Hydrogen Evolution Reaction (HER) at the cathode.

Oxygen Evolution Reaction (OER)

In the OER, nickel-based materials, particularly nickel-iron layered double hydroxides (NiFe-LDH), are among the most active non-precious metal catalysts in alkaline media. mdpi.com Carboxylate ligands, including isooctanoate, can be used in the synthesis of these materials, such as in metal-organic decomposition (MOD) methods to create rare-earth nickelate (ReNiO₃) thin films for OER. researchgate.netresearchgate.net The carboxylate ligands play a crucial role in the formation and final properties of the catalytic material.

Recent studies on NiFe catalysts modified with carboxylates like terephthalic acid have revealed a dual-functional role for the carboxylate group that enhances OER performance mdpi.comresearchgate.netrsc.org:

Electronic Structure Modification : Coordinated carboxylate groups can modulate the electronic structure of the active metal centers (Ni and Fe). This strong electronic interaction can stabilize higher oxidation states of nickel (e.g., Ni³⁺/Ni⁴⁺), which are considered key intermediates in the OER mechanism, and strengthen the metal-oxygen bonds, thereby improving stability. mdpi.combiologic.net

The generally accepted mechanism for OER on nickel-based catalysts in alkaline solution involves the formation of nickel oxyhydroxide (NiOOH) as the active phase. The reaction proceeds through a sequence of proton-coupled electron transfer (PCET) steps:

M + OH⁻ → M-OH + e⁻

M-OH + OH⁻ → M-O + H₂O + e⁻

M-O + OH⁻ → M-OOH + e⁻

M-OOH + OH⁻ → M + O₂ + H₂O + e⁻

Here, 'M' represents the active nickel site. The presence of carboxylate functionalities can lower the kinetic barrier for these steps, particularly those involving proton transfer. researchgate.netbiologic.net

| Catalyst System | Role of Carboxylate | Impact on OER | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) |

| NiFe-LDH@TPA | Electronic modification & proton relay | Enhanced activity and stability | 200 mV | Not specified |

| NiFeCP/NF | Stabilizes metal centers & acts as proton ferry | Outstanding activity and stability | 188 mV | Not specified |

| NiFe-PMA | Electronic structure adjustment & proton acceptor | Enhanced proton transportation | 188 mV | 28.2 mV dec⁻¹ |

Table generated from data in sources researchgate.netrsc.orgbiologic.net. TPA = Terephthalic Acid, NiFeCP = Nickel-Iron Terephthalate Coordination Polymer, NiFe-PMA = Nickel/Iron-Pyromellitic Acid.

Hydrogen Evolution Reaction (HER)

In the HER half-reaction, nickel-based molecular complexes and materials are also effective catalysts. The mechanism often involves the reduction of the Ni(II) center to Ni(I) or Ni(0), followed by reaction with a proton source to form a nickel-hydride (Ni-H) intermediate. researchgate.netpnas.org

For molecular nickel catalysts, the reaction pathway can be significantly influenced by the ligand framework. Studies on nickel complexes with non-innocent ligands (ligands that are redox-active) show that protonation can occur on the ligand rather than the metal center. pnas.orgrsc.org For example, in some nickel-porphyrin systems, electrochemical reduction leads to protonation on the porphyrin ring to form a phlorin intermediate. pnas.org Similarly, with sulfur-containing ligands, protonation may occur on a sulfur atom. rsc.org

The general steps for HER catalyzed by a nickel complex can be summarized as:

Electron Transfer : The Ni(II) complex accepts one or more electrons to form a reduced, active species (e.g., Ni(I) or Ni(0)).

Protonation : The reduced nickel center (or the ligand) is protonated by a proton source (like H₂O or H₃O⁺) to form a hydride intermediate (M-H) or a protonated ligand. This can occur as a single proton-coupled electron transfer (PCET) step. pnas.org

H₂ Formation : Molecular hydrogen can be generated through two main pathways:

Homolytic pathway : Two M-H intermediates combine to release H₂ and regenerate the catalyst (2 M-H → 2 M + H₂).

Heterolytic pathway : An M-H intermediate reacts with another proton to release H₂ and the oxidized catalyst (M-H + H⁺ + e⁻ → M + H₂).

The isooctanoate ligand in a heterogeneous catalyst derived from nickel(II) isooctanoate would primarily serve as a precursor component. However, the principles learned from molecular catalysts, such as the importance of the ligand sphere in tuning the electronic properties of the nickel center and facilitating proton transfers, are crucial for designing advanced solid-state HER catalysts. oaepublish.comresearchgate.net

| Catalyst System | Proposed Protonation Site | Key Mechanistic Feature |

| Nickel Porphyrin | Porphyrin meso carbon | Formation of a phlorin intermediate via PCET |

| Nickel bis-aryldithiolene | Sulfur atom | Ligand-centered protonation, no stable Ni-H |

| Nickel-thiosemicarbazone | Ligand-based | Redox-active ligand participates in catalysis |

Table generated from data in sources pnas.orgrsc.orgresearchgate.net.

Material Science Applications Derived from Nickel Ii Isooctanoate Precursors

Synthesis of Nickel Nanomaterials

Nickel(II) isooctanoate is a versatile precursor for creating nickel-based nanomaterials. Its role is pivotal in controlling the final characteristics of the nanoparticles, which are essential for their application in fields like electronics and catalysis.

The synthesis of nickel nanoparticles with defined features is highly dependent on the parameters of the synthesis process. The concentration of the nickel precursor, such as Nickel(II) isooctanoate, is a critical factor that influences both the nucleation and growth ratio of the nanoparticles. By manipulating the precursor concentration, it is possible to control the resulting size and morphology of the nanomaterials, leading to complex structures like nanoflowers and spiky nanospheres. The branched structure of the isooctanoate ligand in the precursor enhances its solubility in non-polar solvents and influences its decomposition, which is beneficial for creating homogenous mixtures and improving reactivity during material synthesis. ustb.edu.cnustb.edu.cn This allows for more precise control over the nanoparticle's final composition, size, and surface morphology.

| Parameter | Influence on Nanoparticle Characteristics | Research Finding |

| Precursor Concentration | Affects nucleation and growth rate, determining final size and morphology. | Can be manipulated to create complex morphologies and increase nanoparticle size. |

| Ligand Structure | The branched isooctanoate ligand improves solubility and reactivity. | Leads to more homogenous mixing and improves reactivity compared to linear ligands. ustb.edu.cnustb.edu.cn |

| Stabilizing Agent | Prevents agglomeration and controls surface charge, size, and morphology. | Can passivate specific crystal planes to direct growth, for example, into hexagonal nanoplates. |

Understanding the mechanisms of nanoparticle formation as they occur is crucial for refining synthesis processes. In situ spectroscopic techniques are powerful tools for this purpose. Techniques like X-ray Absorption Spectroscopy (XAS) can be used to monitor the chemical and structural transformations during the synthesis of nanoparticles from precursors. uark.eduresearchgate.net In situ XAS allows for the observation of changes in the oxidation state and local coordination environment of nickel as the precursor decomposes and nanoparticles begin to form. d-nb.info

For instance, time-resolved X-ray absorption spectroscopy has been employed to observe the initial stages of NiO nanoparticle formation, revealing a structural phase transformation from an amorphous state to a crystalline one upon heating. researchgate.net Similarly, in situ Fluorescence Yield X-ray Absorption Spectroscopy (FY-XAS) is a surface-sensitive technique that can track the electronic states of nickel and other light elements at the solid-liquid interface during electrochemical deposition. rsc.org These methods provide critical data on nucleation, growth kinetics, and phase changes in real-time. researchgate.netacs.org Other techniques like UV-visible spectroscopy are also commonly used to monitor nanoparticle formation and estimate particle size during synthesis. acs.orguni-konstanz.de

Precursor Chemistry for Functional Inorganic Materials (excluding final material properties)

The chemical properties of Nickel(II) isooctanoate make it an excellent precursor for a range of functional inorganic materials beyond simple nanoparticles. Its decomposition behavior is particularly important in deposition and processing techniques.

Nickel(II) isooctanoate is utilized in metal-organic decomposition (MOD) techniques for creating thin films. ustb.edu.cnustb.edu.cn This process involves spin-coating a solution containing the isooctanoate precursor onto a substrate. ustb.edu.cnustb.edu.cn The coated substrate is then subjected to a two-step annealing process. A lower temperature step (e.g., 450°C) is used for the decomposition of the metal-organic precursor, followed by a higher temperature step (e.g., 850°C) to induce crystallization of the desired inorganic material, such as rare-earth nickelates (RENiO₃). ustb.edu.cn

The branched structure and low decomposition temperature of isooctanoate-based precursors are advantageous for these methods. ustb.edu.cnustb.edu.cn They allow for more homogeneous mixing of different metal precursors in the solution and improve their reactivity. ustb.edu.cnustb.edu.cn This enhanced reactivity can relieve the process's dependence on strict epitaxial relationships with the substrate, allowing for the growth of thicker films, even in polycrystalline form. ustb.edu.cn

| Deposition Technique | Precursor | Decomposition Temperature | Crystallization Temperature | Key Advantage of Precursor |

| Metal-Organic Decomposition (MOD) | Ni(C₇H₁₅COO)₂ | ~450°C | ~850°C | Low decomposition temperature and branched structure improve reactivity and homogeneity. ustb.edu.cnustb.edu.cn |

Carboxylate precursors, including those derived from nickel, are integral to the production of advanced cathode materials for lithium-ion batteries. google.com These precursors are used in the synthesis of materials such as LiNi₁-y-zMnᵧCo₂O₂ (NMC). The manufacturing process involves the reaction of nickel, manganese, and/or cobalt carboxylate precursors, followed by a lithiation step with a lithium precursor. The use of carboxylate precursors is a key step in creating the cathode active material, which is subsequently mixed with a lithium source and sintered to form the final cathode. The morphology and composition of the precursor material, which can be prepared via methods like co-precipitation, significantly influence the properties of the final cathode material.

Advanced Analytical and Spectroscopic Techniques in Nickel Ii Isooctanoate Research

In Situ Spectroscopic Methods for Reaction Monitoring and Intermediate Characterization

In situ spectroscopic techniques are indispensable for observing catalytic processes as they occur, without the need to isolate and stabilize often short-lived intermediate species. These methods allow for the direct correlation of the catalyst's structure and electronic state with its activity and selectivity under actual reaction conditions.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local electronic and geometric structure of a specific element within a material. rsc.org It is particularly valuable for characterizing the active sites in nickel-based catalysts. rsc.org XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. tandfonline.comtandfonline.com For instance, in studies of nickel catalysts, the position of the absorption edge in a XANES spectrum can indicate the oxidation state of nickel, such as Ni(0), Ni(I), Ni(II), or Ni(III). acs.orgresearchgate.net The pre-edge features can also be sensitive to the coordination environment (e.g., tetrahedral vs. octahedral). nih.gov In situ XANES has been employed to track changes in the nickel oxidation state during catalytic reactions, such as the dimerization of butenes, where a Ni(I)/Ni(II) redox shuttle was identified as the active cycle. acs.org

EXAFS, on the other hand, gives information about the local atomic environment around the absorbing atom, including the number, type, and distance of neighboring atoms. tandfonline.comtandfonline.com This has been used to characterize the structure of nickel species in various catalytic systems. For example, in Ni/γ-Al2O3 catalysts, EXAFS has helped to identify the presence of highly dispersed NiO phases versus NiAl2O4-like spinels depending on calcination temperature. tandfonline.comtandfonline.com Time-resolved XAS studies on iron-nickel oxide bimetallic systems for the oxygen evolution reaction (OER) have revealed the kinetics of the Ni(2+)/Ni(3+/4+) oxidation state change and corresponding structural modifications in the metal-oxygen and metal-metal bond lengths. osti.gov

Table 1: Application of XAS in Nickel Catalyst Characterization

| Catalyst System | XAS Technique | Information Obtained | Reference |

| Ni/SiAl | In situ XANES/EXAFS | Identification of Ni(I)/Ni(II) redox shuttle as the active site for butene dimerization. | acs.org |

| Ni/γ-Al2O3 | XANES/EXAFS | Characterization of nickel species as dispersed NiO or NiAl2O4-like spinel. | tandfonline.comtandfonline.com |

| Iron-Nickel Oxide | Time-resolved XANES/EXAFS | Kinetics of Ni oxidation state changes and structural evolution during OER. | osti.gov |

| Ni[S2C2(CF3)2]2n | L-edge and K-edge XAS | Direct and quantitative measurement of fractional oxidation state changes of nickel. | rsc.org |

| Ni(II) complexes in solution | Transmission XAS | Determination of coordination geometries (square planar vs. tetrahedral) in dilute solutions. | nih.gov |

Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy are highly sensitive to the molecular structure and bonding within a catalytic system. irdg.org When used in situ, they can provide detailed mechanistic information by tracking the formation and consumption of reactants, intermediates, and products in real time. mt.com

In Situ Raman Spectroscopy: This technique is particularly useful for studying catalysts in aqueous environments and for observing metal-oxide vibrations. nist.gov In the context of nickel catalysts, in situ Raman spectroscopy has been used to monitor the structural evolution of nickel hydroxide (B78521) and oxyhydroxide species during electrochemical processes like the oxygen evolution reaction. researchgate.netresearchgate.net For example, it can distinguish between different phases of nickel hydroxide (α-Ni(OH)2 and β-Ni(OH)2) and track their transformation during aging or electrochemical cycling. nih.gov In studies of amorphous NiOx/crystalline α-Fe2O3 heterostructures, in situ Raman spectroscopy provided direct evidence of OH- accumulation at the interface, which facilitates the high-valence oxidation of Ni(4+) and promotes the lattice oxygen activation mechanism for water oxidation. rsc.org

In Situ Infrared (IR) Spectroscopy: In situ IR spectroscopy, particularly Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR), is a powerful method for studying solid-liquid interfaces and identifying adsorbed species and reaction intermediates. nih.govresearchgate.net For nickel-based catalysts, it can provide insights into the coordination of ligands and the interaction of reactants with the catalyst surface. For instance, in the study of Ni(CO)4 in zeolite Y, FT-IR spectroscopy was used to monitor the substitution of carbonyl ligands by phosphines and to detect the formation of cation-OC-Ni bridges. uni-muenchen.de While direct studies on nickel isooctanoate are less common, the principles are broadly applicable to understanding ligand exchange and substrate binding in nickel-catalyzed reactions.

Table 2: Vibrational Spectroscopy for Nickel Catalyst Analysis

| Technique | Catalyst/System | Key Findings | Reference |

| In Situ Raman | Nickel Hydroxide | Monitored the transformation of α-Ni(OH)2 to β-Ni(OH)2. | nih.gov |

| In Situ Raman | Ni(OH)2 and NiO electrodes | Observed spectral changes corresponding to phase transitions during charge-discharge cycles. | researchgate.netresearchgate.net |

| In Situ Raman | a-NiOx/α-Fe2O3 | Revealed OH- accumulation at the interface, promoting the lattice oxygen activation mechanism. | rsc.org |

| FT-IR | Ni(CO)4 in Zeolite Y | Monitored carbonyl ligand substitution and identified cation-OC-Ni interactions. | uni-muenchen.de |

| In Situ ATR-FTIR | CuO nanoparticles | Studied the adsorption and desorption of CO2 reduction intermediates. | nih.gov |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. chemrxiv.org In catalysis research, it is invaluable for identifying transient reaction intermediates, which can provide direct evidence for a proposed reaction mechanism. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose as it can gently transfer ions from solution into the gas phase for analysis. uni-koeln.de

In the study of a nickel complex catalyzing the chlorination of alkanes, for example, high-resolution ESI-MS was used to identify a transient [(L)Ni(II)-OCl(S)]+ species (where L is the ligand and S is the solvent). nih.gov This provided crucial evidence for the initial steps of the catalytic cycle. nih.gov While direct ESI-MS studies on reactions involving this compound are not widely reported, the technique's ability to detect and characterize fleeting intermediates makes it a powerful tool for mechanistic investigations in nickel catalysis in general. nih.govnih.gov

However, it is important to be cautious of potential artifacts in EIMS, as inadvertent chemical ionization can occur in the electron ionization chamber, potentially leading to misleading interpretations of the mass-to-charge ratio distribution. chemrxiv.org

Electroanalytical Techniques for Redox Behavior Studies in Catalysis

Electroanalytical techniques, such as cyclic voltammetry (CV), are fundamental for investigating the redox properties of catalysts and for probing the mechanisms of electrochemical reactions. princeton.edusemanticscholar.org These methods can determine the oxidation and reduction potentials of a catalyst and provide insights into the kinetics of electron transfer processes. princeton.eduacs.org

In the context of nickel catalysis, CV is frequently used to study the redox behavior of nickel complexes. For instance, in nickel-catalyzed cross-coupling reactions, CV can be used to probe the propensity for catalyst oxidation and reduction and to study the fate of electrogenerated nickel intermediates, such as Ni(I) species. princeton.edu The technique has been instrumental in understanding the redox processes in various nickel-based systems, from molecular catalysts for hydrogen evolution to nickel hydroxide-based materials for methanol (B129727) oxidation. nih.govnih.gov For example, in the study of a nickel-based hydrogen evolution catalyst, CV was used to identify two distinct catalytic pathways occurring at different potentials. nih.gov Similarly, for Ni/Al-carbonate hydrotalcite catalysts, CV revealed the quasi-reversible redox behavior of Ni(II)/Ni(III) centers, which is crucial for the methanol oxidation reaction. nih.gov

The combination of electroanalytical techniques with spectroscopic methods, known as spectroelectrochemistry, provides a particularly powerful approach to understanding catalytic mechanisms by correlating electrochemical events with structural and electronic changes in the catalyst. nih.govfu-berlin.de

Environmental Transformation Pathways and Speciation in Chemical Systems

Abiotic Transformation Processes of Nickel Complexes in Environmental Media

The environmental transformation of nickel isooctanoate is primarily dictated by its behavior in aqueous systems. Upon entering environmental media such as water or moist soil, the compound undergoes dissociation, which is the principal abiotic transformation process. This process yields a nickel(II) cation (Ni²⁺) and an isooctanoate anion.

The subsequent fate of these two components follows different pathways. The isooctanoate anion, being a branched-chain carboxylic acid, is anticipated to undergo biodegradation. While specific data on the abiotic transformation of the isooctanoate moiety itself through processes like photolysis or hydrolysis is limited, its organic nature suggests that biotic degradation is the more significant environmental breakdown mechanism.

The abiotic transformation of the resulting nickel(II) ion is more complex and is heavily influenced by the surrounding environmental conditions. Key abiotic processes influencing the form and mobility of nickel in the environment include:

Hydrolysis: The nickel(II) ion readily hydrates in water to form the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. acs.orgdocbrown.info This complex can undergo hydrolysis, where water molecules in the coordination sphere are replaced by hydroxide (B78521) ions (OH⁻), a process that is highly dependent on the pH of the medium. osti.govresearchgate.net As pH increases, a series of hydrolysis products can form, such as Ni(OH)⁺, and ultimately precipitate as nickel hydroxide (Ni(OH)₂), particularly at pH levels above 9. researchgate.netjournalirjpac.com

Redox Reactions: Nickel primarily exists in the +2 oxidation state in natural environments. The redox potential (Eн) of the soil and water can indirectly influence nickel's mobility. For instance, under reducing conditions (low Eн), the dissolution of iron and manganese (hydr)oxides can release sorbed or co-precipitated nickel, thereby increasing its concentration in the dissolved phase. nih.govresearchgate.net Conversely, under oxic conditions, nickel can become associated with these solid phases. nih.gov The mobilization of nickel can increase at low Eн in many soils due to these indirect effects. nih.govresearchgate.net

The following table summarizes the key abiotic transformation processes for the components of this compound in the environment:

| Component | Transformation Process | Products | Influencing Factors |

| This compound | Dissociation | Ni²⁺ (Nickel(II) ion), C₇H₁₅COO⁻ (Isooctanoate anion) | Presence of water |

| Nickel(II) ion (Ni²⁺) | Hydrolysis | [Ni(H₂O)₆]²⁺, Ni(OH)⁺, Ni(OH)₂ (precipitate) | pH |

| Redox Reactions (indirect) | Mobilization or sequestration of Ni²⁺ | Redox potential (Eн), presence of Fe/Mn oxides | |

| Inorganic Complexation | NiCO₃, NiCl⁺, NiSO₄ | Concentration of inorganic ligands (e.g., CO₃²⁻, Cl⁻, SO₄²⁻) | |

| Isooctanoate anion | Biodegradation (primary) | Expected to degrade to CO₂ and H₂O | Microbial activity |

Nickel Speciation in Relevant Chemical Environments (excluding biological uptake and toxicity)

Following the dissociation of this compound, the resulting nickel(II) ion can exist in numerous chemical forms, or species, depending on the specific chemical environment. This speciation is critical as it governs the mobility, and fate of nickel.

Aqueous Systems (Freshwater and Seawater):

In aquatic environments, nickel speciation is largely controlled by pH, the presence of dissolved organic matter (DOM), and the concentration of inorganic ligands. nih.gov

Free Hydrated Ion: At acidic to near-neutral pH, the dominant form of nickel is often the free hydrated ion, [Ni(H₂O)₆]²⁺. acs.orgnih.gov

Complexation with Dissolved Organic Matter: Dissolved organic substances, such as humic and fulvic acids, are significant complexing agents for nickel in natural waters. nih.goverwiki.net These organic complexes can be quite stable and may account for a substantial portion (typically 50-70%) of the total dissolved nickel. nih.gov The formation of these complexes can increase the mobility of nickel in some soil environments. erwiki.net

Inorganic Complexes: As mentioned previously, nickel forms complexes with inorganic ligands like carbonate, chloride, and sulfate (B86663). The relative importance of these complexes depends on the water composition. For instance, carbonate complexes may become more significant in alkaline waters, while chloride complexes are more prevalent in saline or estuarine environments.

Soil and Sediment Systems:

In soils and sediments, nickel speciation is more complex due to the interaction with solid phases.

Soil Solution: The speciation of nickel in the soil solution is similar to that in freshwater, with free ions, organic complexes, and inorganic complexes coexisting. erwiki.netnih.gov Studies have shown that the free Ni²⁺ concentration in soil pore water can range from 21% to 80% of the total soluble nickel, with a smaller fraction being bound to dissolved organic matter. nih.govresearchgate.net

Solid Phase Association: A significant portion of nickel in soils is associated with the solid phase. The primary mechanisms for this association include:

Adsorption/Ion Exchange: Nickel can be adsorbed onto the surfaces of clay minerals, organic matter, and mineral oxides. erwiki.net

Co-precipitation: Nickel can be co-precipitated with iron and manganese (hydr)oxides. nih.gov This is a key process that can limit the mobility of nickel in soils.

Precipitation: Under conditions of high pH and high nickel concentrations, precipitation of nickel minerals, such as nickel hydroxide (Ni(OH)₂), can occur. journalirjpac.com

The following interactive data table summarizes the major nickel species found in different chemical environments and the key factors influencing their formation.

| Environment | Major Nickel Species | Influencing Factors |

| Freshwater | [Ni(H₂O)₆]²⁺ (free hydrated ion) | pH |

| Ni-humate/fulvate complexes | Dissolved Organic Matter (DOM) concentration | |

| NiCO₃, Ni(OH)⁺ | pH, Alkalinity | |

| Seawater | [Ni(H₂O)₆]²⁺, NiCl⁺ | Salinity (Chloride concentration) |

| NiCO₃ | pH, Alkalinity | |

| Ni-organic complexes | Dissolved Organic Matter (DOM) concentration | |

| Soil Solution | [Ni(H₂O)₆]²⁺ | pH |

| Ni-organic complexes | Dissolved Organic Matter (DOM) concentration | |

| NiSO₄ | Sulfate concentration | |

| Soil Solid Phase | Adsorbed Ni²⁺ on clays (B1170129) and organic matter | Soil composition, pH |

| Ni co-precipitated with Fe/Mn oxides | Redox potential, pH | |

| Ni(OH)₂ (precipitate) | High pH, high Ni concentration |

Future Directions and Emerging Research Avenues for Nickel Ii Isooctanoate

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For Nickel(II) isooctanoate, this involves moving away from traditional batch syntheses towards more efficient and environmentally benign methodologies.

Sustainable Synthesis: Current research is exploring "green" synthesis routes that minimize waste and energy consumption. One promising approach is the utilization of nickel-containing industrial wastewater as a raw material for producing Nickel(II) isooctanoate. This method not only provides a cost-effective source of nickel but also addresses environmental concerns associated with the disposal of heavy metal-laden effluents. Another sustainable method that has been developed is electrosynthesis. This technique involves the direct anodic dissolution of nickel metal in the presence of isooctanoic acid, offering a high-purity product with improved current efficiency and lower energy consumption compared to conventional thermal methods. asianpubs.org

The principles of green chemistry are also being applied to the synthesis of nickel-based catalysts and materials derived from precursors like Nickel(II) isooctanoate. The use of plant extracts and other biomaterials as reducing and stabilizing agents in the synthesis of nickel nanoparticles represents a move towards more environmentally friendly processes. jelsciences.comtandfonline.com

Flow Chemistry: The integration of Nickel(II) isooctanoate synthesis into continuous flow reactors is a key area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and greater reproducibility. acs.orgacs.org While the direct synthesis of Nickel(II) isooctanoate in flow systems is still an emerging area, the successful application of flow reactors to the synthesis of other metal-organic frameworks (MOFs) and for electro-organic synthesis demonstrates the potential of this technology. rsc.orgrsc.orgmit.edursc.org The development of a continuous flow process for Nickel(II) isooctanoate would enable more efficient and scalable production, meeting the growing demand for this compound in various industrial applications. acs.org

Table 1: Comparison of Synthesis Methodologies for Nickel(II) Isooctanoate

| Feature | Traditional Batch Synthesis | Electrosynthesis | Synthesis from Industrial Effluents |

| Principle | Reaction of nickel salts with isooctanoic acid or its salts in a batch reactor. | Anodic dissolution of nickel in the presence of isooctanoic acid. asianpubs.org | Extraction and reaction of nickel from wastewater streams. |

| Sustainability | Generally higher energy consumption and potential for waste generation. | Lower energy consumption and high purity of products. asianpubs.org | Promotes a circular economy by recycling waste materials. |

| Scalability | Can be challenging to scale up while maintaining consistency. | Amenable to continuous flow processes for easier scalability. mit.edu | Dependent on the availability and consistency of the wastewater source. |

| Purity | May require additional purification steps. | Can produce high-purity Nickel(II) isooctanoate directly. asianpubs.org | Purity may be affected by other contaminants in the wastewater. |

Rational Design of Next-Generation Nickel Catalysts

Nickel(II) isooctanoate serves as a valuable precursor for the generation of active nickel catalysts for a variety of organic transformations, including hydrogenation and polymerization. The rational design of next-generation catalysts from this precursor is a focal point of current research, aiming to enhance catalytic activity, selectivity, and stability.

A key aspect of this research is understanding the structure-activity relationships of nickel catalysts. The isooctanoate ligand itself can influence the catalytic process, and its displacement or modification is a route to new catalytic systems. For instance, in nickel-catalyzed cross-coupling reactions, the choice of ancillary ligands, such as N-heterocyclic carbenes (NHCs), can drastically alter the catalyst's performance. rsc.org The design of air-stable nickel precatalysts is another important area, as it simplifies the handling and application of these catalysts in industrial settings. acs.org

Future research in this area will likely focus on:

Ligand Modification: Synthesizing novel isooctanoate derivatives with specific electronic and steric properties to control the activity and selectivity of the resulting nickel catalysts.

Single-Atom Catalysis: Utilizing Nickel(II) isooctanoate as a precursor to prepare single-atom nickel catalysts, which offer the ultimate in atomic efficiency and can exhibit unique catalytic properties. uwo.ca

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the performance of new catalyst designs and to gain a deeper understanding of reaction mechanisms.

Table 2: Strategies for the Rational Design of Nickel Catalysts from Nickel(II) Isooctanoate

| Design Strategy | Principle | Desired Outcome |

| Ligand Modification | Altering the electronic and steric properties of the isooctanoate ligand or introducing new ancillary ligands. | Enhanced catalytic activity, improved selectivity, and greater catalyst stability. rsc.orgacs.org |

| Precursor Engineering | Controlling the decomposition of Nickel(II) isooctanoate to form well-defined catalytic species. | Formation of catalysts with specific active sites and morphologies. icm.edu.pl |

| Support Interactions | Dispersing the nickel catalyst on a high-surface-area support material. | Increased catalyst lifetime and prevention of catalyst agglomeration. |

| Bimetallic Systems | Combining nickel with a second metal to create synergistic catalytic effects. | Access to new reaction pathways and improved catalytic performance. |

Advanced Materials Fabrication through Precursor Engineering

Nickel(II) isooctanoate is an excellent precursor for the synthesis of advanced nickel-based materials, particularly nanoparticles of nickel and nickel oxide. The process of "precursor engineering" involves carefully controlling the chemical and physical properties of the precursor and the conditions of its transformation to dictate the characteristics of the final material.

The thermal decomposition of Nickel(II) isooctanoate is a common method for producing nickel and nickel oxide nanoparticles. icm.edu.pl The isooctanoate ligand plays a critical role in this process, acting as a capping agent that controls the nucleation and growth of the nanoparticles. nsf.govacs.org By modifying the decomposition temperature, atmosphere, and the presence of other coordinating ligands, it is possible to control the size, shape, and crystallinity of the resulting nanoparticles. nsf.govacs.org This level of control is essential for tailoring the properties of the nanomaterials for specific applications, such as in catalysis, electronics, and energy storage. acs.orgbeilstein-journals.orgnih.gov

Research in this area is focused on several key aspects of precursor engineering:

Controlled Thermal Decomposition: Investigating the mechanism of thermal decomposition of Nickel(II) isooctanoate to gain precise control over the properties of the resulting nanomaterials. icm.edu.plnih.gov

Ligand Effects: Understanding how the structure of the isooctanoate ligand and the addition of other capping agents influence the morphology and surface chemistry of the nanoparticles. nsf.govacs.org

Continuous Synthesis: Developing methods for the continuous synthesis of nanoparticles from Nickel(II) isooctanoate, potentially in flow reactors, to enable large-scale production. google.comgoogle.com

Composite Materials: Using Nickel(II) isooctanoate as a precursor to create nickel-based composite materials with enhanced properties.

The ability to engineer the fabrication of advanced materials from Nickel(II) isooctanoate opens up a wide range of possibilities for the development of new technologies with improved performance and functionality.

Table 3: Influence of Precursor Engineering on Nanoparticle Properties

| Engineered Parameter | Effect on Nanoparticle Properties |

| Decomposition Temperature | Influences the crystallinity, phase, and size of the nanoparticles. icm.edu.pl |

| Reaction Atmosphere | Determines whether metallic nickel or nickel oxide is formed. |

| Presence of Capping Agents | Controls the size and shape of the nanoparticles and prevents agglomeration. nsf.govacs.org |

| Precursor Concentration | Affects the nucleation and growth kinetics, thereby influencing particle size distribution. |

| Heating Rate | Can impact the uniformity and morphology of the resulting nanoparticles. |

Q & A

Q. Table 1: Key Characterization Techniques

| Technique | Target Parameter | Typical Results for this compound |

|---|---|---|

| FTIR | Ligand bonding | Peaks at 1540–1580 cm⁻¹ (νₐₛ COO⁻) |

| XPS | Ni oxidation state | Ni²⁺ peaks at 855–860 eV |

| EA | C/Ni ratio | ~64.3% carbon |

| TGA | Thermal stability | Decomposition onset ~200°C |

What role does this compound play in hydrogenation catalysis, and how is its activity quantified?

Basic Research Question

Methodological Answer:

this compound acts as a precursor for heterogeneous catalysts in hydrogenation reactions, particularly for unsaturated polymers like styrene-isoprene-styrene (SIS) block copolymers. Its activity arises from in situ reduction to metallic nickel nanoparticles, which adsorb hydrogen and facilitate π-bond saturation . Key metrics include:

- Turnover Frequency (TOF) : Moles of substrate hydrogenated per mole of Ni per hour.

- Selectivity : Measured via ¹H NMR or GC-MS to quantify residual double bonds.

- Catalyst Loading Optimization : Typical ranges are 0.1–1.0 wt% Ni relative to substrate.

Q. Table 2: Catalytic Performance in SIS Hydrogenation (Example Data)

| Ni Loading (wt%) | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 0.5 | 30 | 80 | 98.2 | 95.4 |

| 1.0 | 30 | 80 | 99.1 | 94.8 |

How can computational modeling guide the design of this compound-derived catalysts?

Advanced Research Question

Methodological Answer:

Density Functional Theory (DFT) and molecular dynamics simulations are used to predict electronic structures, active site geometries, and reaction pathways. For example:

- DFT Studies : Calculate adsorption energies of H₂ on Ni clusters to identify optimal nanoparticle sizes (e.g., 2–5 nm clusters show highest activity) .

- Reaction Pathway Analysis : Compare energy profiles for ECEC (Electrochemical–Chemical–Electrochemical–Chemical) vs. EECC pathways to optimize hydrogenation efficiency .

- MOF Integration : Simulate nickel deposition in metal-organic frameworks (NU-1000) to enhance stability and recyclability .

How can researchers reconcile contradictory data on this compound’s catalytic performance across studies?

Advanced Research Question

Methodological Answer:

Contradictions often arise from variations in:

- Solvent Polarity : Polar solvents (e.g., ethanol) may stabilize intermediates differently than nonpolar solvents (e.g., toluene).

- Co-catalyst Systems : Triisobutyl aluminum (TIBA) enhances reduction kinetics but may introduce side reactions at high concentrations .

- Temperature Gradients : Non-isothermal conditions in batch reactors skew TOF calculations.

Resolution Strategy : Use Design of Experiments (DoE) to isolate variables. For example, a 3² factorial design can test solvent polarity vs. co-catalyst ratios.

What spectroscopic techniques are critical for verifying the structure-activity relationship of this compound?

Basic Research Question

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) : Probes Ni coordination geometry (e.g., octahedral vs. tetrahedral sites).

- Solid-State NMR : Analyzes ligand mobility and interaction with substrates.

- In Situ FTIR : Monitors real-time changes in carboxylate bonding during catalysis.

How should researchers design experiments to optimize this compound’s activity in polymer hydrogenation?

Advanced Research Question

Methodological Answer:

Adopt a stepwise approach:

Screening Phase : Test solvent systems (toluene, cyclohexane), co-catalysts (TIBA, MAO), and H₂ pressures (10–50 bar).

Kinetic Analysis : Use time-resolved gas uptake measurements to model rate laws.

Post-Reaction Characterization : TEM for nanoparticle size distribution; XPS to detect surface oxidation.

Q. Table 3: Experimental Variables and Metrics

| Variable | Range Tested | Key Metric |

|---|---|---|

| Catalyst Loading | 0.1–1.0 wt% | TOF, Conversion |

| H₂ Pressure | 10–50 bar | Reaction Rate |

| Temperature | 60–120°C | Activation Energy |

What environmental and safety protocols are essential when handling this compound?

Basic Research Question

Methodological Answer:

- Regulatory Compliance : Classified as CMFSrSsA (Carcinogenic, Mutagenic, Flammable, Sensitizing) under EU REACH Annex XVII, with a 0.1% concentration limit in consumer products .

- Lab Safety : Use gloveboxes for air-sensitive synthesis; monitor Ni exposure (OSHA PEL: 1 mg/m³).